molecular formula C23H16ClN3O6S B2965017 (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 902555-42-4

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2965017
CAS No.: 902555-42-4
M. Wt: 497.91
InChI Key: RXTBXSFZHWLGTJ-RWEWTDSWSA-N
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Description

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a chlorobenzenesulfonamido group, and a chromene core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzodioxole and chlorobenzenesulfonamido groups. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be used to study cellular processes and interactions due to its ability to interact with various biological molecules.

Medicine

In medicine, researchers are exploring the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulators of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c24-15-5-8-17(9-6-15)34(29,30)27-26-23-18(11-14-3-1-2-4-19(14)33-23)22(28)25-16-7-10-20-21(12-16)32-13-31-20/h1-12,27H,13H2,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBXSFZHWLGTJ-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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